2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde
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Overview
Description
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound that contains both pyridine and dihydropyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde typically involves the condensation of pyridine derivatives with dihydropyridine precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with a dihydropyridine derivative under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and dihydropyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-6,7-dimethoxy-2-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroquinoline-3-carboxamide
- 2-Thio-containing pyrimidines
- 2-Oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl-N-phenylacetamide
Uniqueness
2-Oxo-1-(pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carbaldehyde is unique due to its specific combination of pyridine and dihydropyridine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-oxo-1-(pyridin-3-ylmethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H10N2O2/c15-9-11-4-2-6-14(12(11)16)8-10-3-1-5-13-7-10/h1-7,9H,8H2 |
InChI Key |
ZPEVTBGCVKLZIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC=C(C2=O)C=O |
Origin of Product |
United States |
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